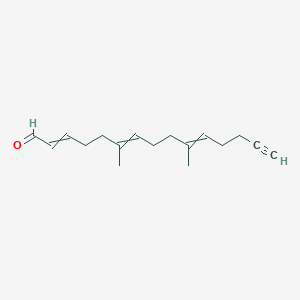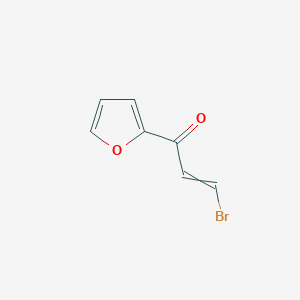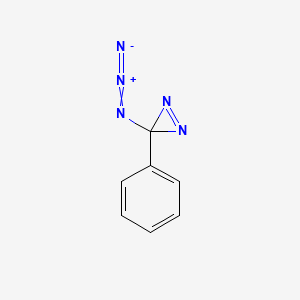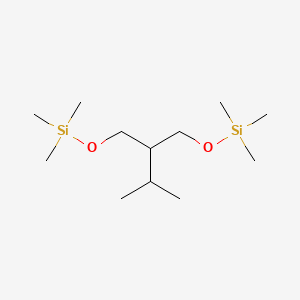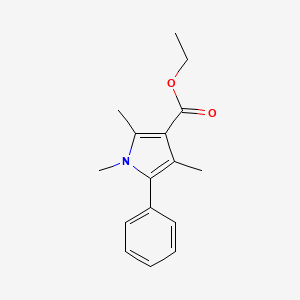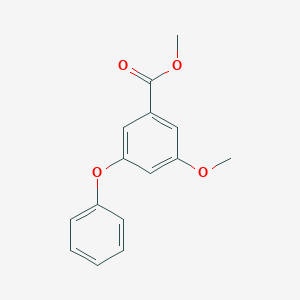
Methyl 3-methoxy-5-phenoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-5-phenoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methoxy group at the 3-position and a phenoxy group at the 5-position on the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-5-phenoxybenzoate typically involves the esterification of 3-methoxy-5-phenoxybenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For instance, the preparation of 3-methoxy-5-phenoxybenzoic acid can be achieved through electrophilic aromatic substitution reactions, followed by esterification to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-methoxy-5-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-5-phenoxybenzoic acid, while reduction of the ester group can produce 3-methoxy-5-phenoxybenzyl alcohol .
Aplicaciones Científicas De Investigación
Methyl 3-methoxy-5-phenoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of Methyl 3-methoxy-5-phenoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparación Con Compuestos Similares
Methyl benzoate: Similar structure but lacks the methoxy and phenoxy groups.
Ethyl 3-methoxy-5-phenoxybenzoate: Similar structure with an ethyl ester instead of a methyl ester.
3-Methoxybenzoic acid: Lacks the phenoxy group and ester functionality.
Uniqueness: Methyl 3-methoxy-5-phenoxybenzoate is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in synthesis and research .
Propiedades
Número CAS |
116414-71-2 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
methyl 3-methoxy-5-phenoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-13-8-11(15(16)18-2)9-14(10-13)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
BRNCHIOUVFBRTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)OC)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



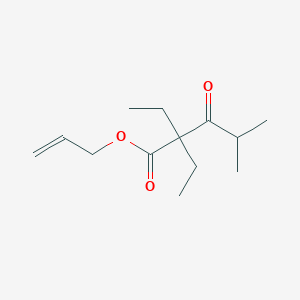
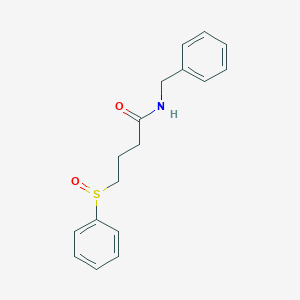
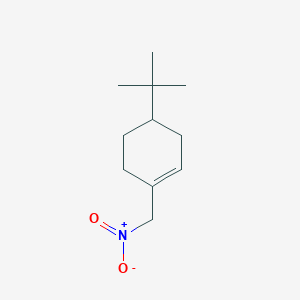

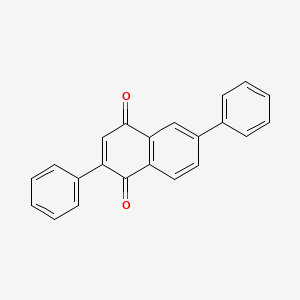
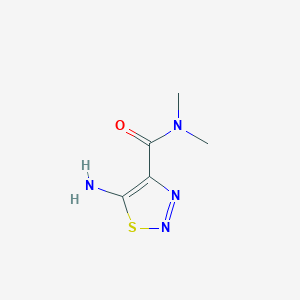
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
